![molecular formula C15H16O5S B2565274 Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate CAS No. 477851-83-5](/img/structure/B2565274.png)
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate
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Description
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate is a compound with a wide range of potential applications in scientific research. It has been studied for its potential as a therapeutic, its biochemical and physiological effects, and its use in laboratory experiments.
Scientific Research Applications
- Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry. They serve as starting materials for more complex heterocyclic systems with relevance in pharmaceutical research . While our compound is not a pyrazole, understanding its structural features and reactivity can inform the design of related compounds.
- Investigating the tautomeric and conformational preferences of pyrazoles is crucial. Tautomerism influences reactivity and biological activities, making it relevant for drug discovery .
- 3 (5)-Aminopyrazoles are explored as precursors for synthesizing condensed heterocyclic systems, such as pyrazolo [1,5-a]pyrimidines. These compounds have potential therapeutic applications .
- Annular tautomerism, where a proton shifts within a ring system, can impact reactivity and stability. Investigating these phenomena sheds light on the compound’s behavior .
Organic Synthesis and Medicinal Chemistry
Heterocyclic Synthesis
Prototropy and Annular Tautomerism
properties
IUPAC Name |
butyl 5-(2-methoxycarbonylthiophen-3-yl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S/c1-3-4-8-19-14(16)12-6-5-11(20-12)10-7-9-21-13(10)15(17)18-2/h5-7,9H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOYAEGZZZEUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(O1)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate |
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